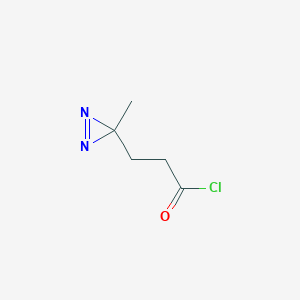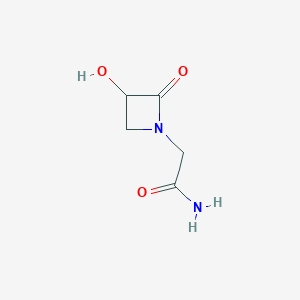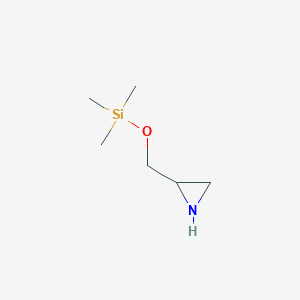![molecular formula C6H5N3O2 B11922131 Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a heterocyclic compound that features a fused imidazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be synthesized through various synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This one-pot, multicomponent reaction is carried out at room temperature and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-c]pyrimidine-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, the compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Imidazo[1,5-a]pyridine: A related compound with a different ring fusion pattern.
Benzo[4,5]imidazo[1,2-a]pyrimidine: A derivative with additional benzene ring fusion.
Uniqueness
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is unique due to its specific ring fusion and the presence of the dione functionality, which imparts distinct chemical and biological properties. Its ability to act as a COX-2 inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H5N3O2 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
1,3-dihydroimidazo[1,2-c]pyrimidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2H,3H2,(H,8,10) |
Clave InChI |
NECHWWCOXDHSLZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC=NC(=O)N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)


![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)

![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
